Benzyl thiophen-3-yl propanedioate
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Overview
Description
Benzyl thiophen-3-yl propanedioate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including benzyl thiophen-3-yl propanedioate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . These reactions typically require specific conditions such as the presence of catalysts, appropriate solvents, and controlled temperatures to achieve high yields.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of these processes. Additionally, the choice of solvents and catalysts is crucial in minimizing environmental impact and ensuring the sustainability of the production methods .
Chemical Reactions Analysis
Types of Reactions
Benzyl thiophen-3-yl propanedioate undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Benzyl thiophen-3-yl propanedioate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of benzyl thiophen-3-yl propanedioate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition, receptor binding, and signal transduction. For example, some thiophene derivatives act as kinase inhibitors, modulating cell signaling pathways involved in cancer progression . The exact mechanism of action depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a five-membered ring containing sulfur.
Benzothiophene: A fused ring system containing a benzene ring and a thiophene ring.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
Uniqueness
Benzyl thiophen-3-yl propanedioate is unique due to its specific structural features, including the benzyl group and the propanedioate moietyCompared to other thiophene derivatives, it offers unique opportunities for the development of novel compounds with specific biological and industrial applications .
Properties
CAS No. |
21080-93-3 |
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Molecular Formula |
C14H12O4S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
1-O-benzyl 3-O-thiophen-3-yl propanedioate |
InChI |
InChI=1S/C14H12O4S/c15-13(17-9-11-4-2-1-3-5-11)8-14(16)18-12-6-7-19-10-12/h1-7,10H,8-9H2 |
InChI Key |
HTYMOKZUHAKHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(=O)OC2=CSC=C2 |
Origin of Product |
United States |
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